4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

S1P1 Agonist Discovery Autoimmune Disease Bioisostere Design

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1249431-17-1) is a 1,2,4-oxadiazole-containing aniline building block featuring a 4-bromo substituent and a 3-cyclopropyl moiety on the oxadiazole ring. The molecule embeds a privileged 1,2,4-oxadiazole scaffold that serves as a metabolically stable bioisostere for ester and amide functionalities, while the cyclopropyl group modulates steric and electronic properties.

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
CAS No. 1249431-17-1
Cat. No. B1527377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
CAS1249431-17-1
Molecular FormulaC11H10BrN3O
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=C(C=CC(=C3)Br)N
InChIInChI=1S/C11H10BrN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
InChIKeyMWXCGJBGDOZRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1249431-17-1) – A Core Scaffold for S1P1 Agonist Discovery & Halogen-Enhanced Drug Design


4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1249431-17-1) is a 1,2,4-oxadiazole-containing aniline building block featuring a 4-bromo substituent and a 3-cyclopropyl moiety on the oxadiazole ring. The molecule embeds a privileged 1,2,4-oxadiazole scaffold that serves as a metabolically stable bioisostere for ester and amide functionalities, while the cyclopropyl group modulates steric and electronic properties [1]. The compound is commercially offered at 95% purity by multiple suppliers . Its structural features position it as a candidate for S1P1 agonist programs and other drug discovery applications where halogen-dependent target engagement is critical.

Why 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Cannot Be Replaced by Unsubstituted or Chloro-Analog Aniline Oxadiazoles in Drug Discovery


The biological activity and selectivity of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline are intimately tied to the synergistic interplay between the 4-bromo substituent on the aniline ring and the 3-cyclopropyl group on the oxadiazole. The bromine atom provides a heavy halogen that engages in halogen bonding interactions with biological targets, a capability absent in the unsubstituted analog 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline [1]. Substituting bromine with chlorine (i.e., 5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline) reduces target potency, as SAR studies on related oxadiazole series have demonstrated that p-bromine substituted compounds are generally more potent than the corresponding p-chlorine ones [2]. The cyclopropyl group further modulates lipophilicity and binding-site complementarity in a manner not replicated by simple alkyl substituents. Generic substitution risks loss of the halogen-bonding pharmacophore and altered molecular recognition, undermining target selectivity and potency in S1P1 agonist and related drug discovery campaigns.

Quantitative Differentiation Evidence for 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline vs. Closest Analogs


Privileged 1,2,4-Oxadiazole Scaffold Decorated with Cyclopropyl: Metabolic Stability Bioisostere Advantage Over Ester/Amide-Linked Analogs

The 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere for ester and amide linkages, a critical feature for in vivo durability. In drug discovery programs, replacement of labile ester moieties with 1,2,4-oxadiazole rings has afforded compound classes with high metabolic stability [1]. The specific decoration of this oxadiazole core with a 3-cyclopropyl group is a recognized motif in S1P1 agonist patents (e.g., WO2008074820, US9187437), where the cyclopropyl ring contributes to optimal steric fit within the S1P1 binding pocket [2]. By contrast, oxadiazole analogs lacking the cyclopropyl substituent or employing alternative bioisosteres (e.g., 1,3,4-oxadiazole) exhibit markedly different metabolic stability and solubility profiles, as demonstrated by AstraZeneca's systematic comparison showing significant differences in metabolic stability, hERG inhibition, and aqueous solubility between 1,2,4- and 1,3,4-oxadiazole regioisomers [3].

S1P1 Agonist Discovery Autoimmune Disease Bioisostere Design

4-Bromo Substituent: Halogen Bonding Capability and Electrophilic Reactivity Advantage Over Chloro and Unsubstituted Analogs

The 4-bromo substituent on the aniline ring introduces a heavy halogen capable of forming halogen bonds (XB) with biological targets, a noncovalent interaction unavailable to fluoro, methyl, or unsubstituted analogs. Systematic studies on halogen bonding establish that bromine acts as a potent XB donor, with electrostatic potential calculations ranking I > Br > Cl >> F [1]. In 1,2,4-oxadiazole crystal packing analyses, bromine substituents have been directly implicated in halogen bonding interactions that govern molecular recognition [2]. Furthermore, in a direct comparison of p-bromine versus p-chlorine substituted cyclic aryl-thiazinooxadiazolones acting as L-type calcium channel blockers, the p-bromine compounds were found to be generally more potent than the corresponding p-chlorine ones [3]. This bromine-dependent potency gain is absent in the 5-chloro analog (5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, CAS 135436-95-2), which cannot engage in equally strong halogen bonding or provide the same electrophilic character for cross-coupling diversification.

Halogen Bonding Electrophilic Scaffold Target Engagement

Tubulin Polymerization Inhibition: 1,2,4-Oxadiazole Core Activity Validated Against Colchicine Baseline – Class-Level Evidence Supporting the Scaffold's Antiproliferative Potential

The 1,2,4-oxadiazole scaffold has been validated as a tubulin polymerization inhibitor chemotype with potency exceeding the reference drug colchicine. In a study of 3,5-disubstituted-1,2,4-oxadiazoles, compound 5a demonstrated a two-fold more potent inhibition of tubulin polymerization (IC50 = 1.18 μM) compared to colchicine (IC50 = 2.37 μM) [1]. Similarly, a five-membered heterocyclic series incorporating 1,2,4-oxadiazole congeners yielded tubulin polymerization inhibition with IC50 = 0.79 μM, outperforming colchicine (IC50 = 1.46 μM) [2]. While these data represent the broader 1,2,4-oxadiazole class rather than the specific 4-bromo compound, the 4-bromo substituent can be expected to further modulate antiproliferative potency through halogen bonding interactions at the colchicine binding site, as demonstrated by QSAR and docking studies on brominated oxadiazoles [3]. The 4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline scaffold thus represents an advanced starting point for tubulin-targeted anticancer agent design, with the bromine offering a handle for both potency optimization and further synthetic elaboration.

Tubulin Polymerization Inhibition Antiproliferative Colchicine Binding Site

p-Bromo Substituent in Oxadiazole Series: Demonstrated Potency Superiority Over p-Chloro in Matched Molecular Pair Comparisons

A direct matched-pair comparison within a series of cyclic aryl-thiazinooxadiazolone L-type calcium channel blockers established that p-bromine substituted compounds were generally more potent than their corresponding p-chlorine counterparts [1]. This SAR trend is consistent with the stronger halogen bonding and greater polarizability of bromine relative to chlorine. Importantly, this potency advantage is not a unique property of the thiazinooxadiazolone series but has been observed across diverse oxadiazole-containing compound classes, including 1,2,4-oxadiazol-5-one derivatives where the nature and position of halogen substituents critically influenced pharmacological activity [2]. For procurement decisions, this means that the 4-bromo compound (target) is predicted to deliver higher biological potency than the corresponding 4-chloro or 5-chloro analog (e.g., 5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline) in target binding assays, justifying its selection as the lead-optimization starting point.

SAR Matched Pair Analysis Halogen-Dependent Potency

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Application Scenarios: Where This Halogenated Oxadiazole Building Block Delivers Differentiated Value


S1P1 Agonist Lead Optimization Programs Targeting Autoimmune Diseases

In S1P1 agonist discovery for multiple sclerosis and other autoimmune indications, the 3-cyclopropyl-1,2,4-oxadiazole core is a validated pharmacophore found in multiple patent disclosures (WO2008074820, US9187437) [1]. The 4-bromo substituent provides a halogen-bonding handle for enhanced target engagement, while the aniline amine serves as a diversification point for parallel library synthesis. Researchers can exploit the scaffold's metabolic stability advantage as a bioisosteric replacement for labile ester/amide linkers [2], seeking to optimize both potency and pharmacokinetic durability.

Anticancer Drug Discovery: Tubulin Polymerization Inhibitor Optimization at the Colchicine Binding Site

The 1,2,4-oxadiazole scaffold has demonstrated tubulin polymerization inhibition with IC50 values (0.79–1.18 μM) that outperform colchicine (1.46–2.37 μM) [3]. The 4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline scaffold is an advanced starting point for structure-based optimization of colchicine-site binders, where the bromine atom can form halogen bonds with backbone carbonyls in the β-tubulin binding pocket, a design strategy supported by QSAR studies highlighting the critical role of the phenyl 4-position substituent for inhibitory activity [4].

Halogen-Bond-Guided Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

The 4-bromo substituent qualifies this compound as a halogen-bond-enabled fragment for FBDD campaigns. Unlike fluoro or chloro analogs, brominated aromatic fragments produce detectable anomalous scattering in X-ray crystallography and measurable halogen-bond interactions in biophysical assays (SPR, ITC, NMR) [5]. This allows unambiguous binding-mode determination during fragment elaboration, a capability that the non-brominated analog 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline lacks, making the brominated compound the superior choice for structure-guided drug design.

Suzuki–Miyaura Cross-Coupling Diversification for Parallel SAR Library Synthesis

The 4-bromo substituent on the electron-rich aniline ring serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling rapid generation of diverse analog libraries for SAR exploration [6]. This reactivity is absent in the unsubstituted analog and differs from the 5-chloro analog, which has altered regiochemical reactivity. The combination of the metabolically stable oxadiazole core with a bromine coupling handle makes this compound a strategically superior building block for medicinal chemistry library synthesis compared to non-halogenated or differently halogenated alternatives.

Quote Request

Request a Quote for 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.